molecular formula C20H22N2O5S3 B11408017 2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11408017
M. Wt: 466.6 g/mol
InChI Key: JWSWGUDRBDWQRZ-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C20H22N2O5S3 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine (CAS Number: 863449-80-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5S3C_{20}H_{22}N_{2}O_{5}S_{3} with a molecular weight of 466.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including sulfonamide groups which are known for their pharmacological properties.

PropertyValue
Molecular Formula C20_{20}H22_{22}N2_{2}O5_{5}S3_{3}
Molecular Weight 466.6 g/mol
CAS Number 863449-80-3

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest. A study reported that a related thiazole derivative inhibited tubulin polymerization and caused G(2)/M phase arrest in human gastric cancer cells, leading to reduced cell proliferation .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. In particular, it has been noted for its inhibitory effects on enzymes such as α-glucosidase and urease. The inhibition of these enzymes is crucial for managing conditions like diabetes and certain gastrointestinal disorders. For example, related thiazole derivatives exhibited IC50 values ranging from 14.06 to 37.20 μM/mL against urease and α-glucosidase, indicating moderate to strong inhibitory effects .

Case Studies

  • Anticancer Efficacy : A study focusing on thiazole derivatives found that several compounds demonstrated potent cytotoxic effects against human cancer cell lines including breast and colorectal cancers. The derivatives were evaluated using MTT assays, revealing IC50 values indicative of their efficacy .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of thiazole derivatives, where compounds showed significant free radical scavenging activity in DPPH assays. Such properties are vital for protecting cellular structures from oxidative stress .
  • Enzyme Inhibition Studies : In a detailed examination of enzyme inhibition, several thiazole-based compounds were synthesized and tested against urease and α-glucosidase. The results indicated that modifications in the chemical structure significantly influenced their inhibitory potency .

Properties

Molecular Formula

C20H22N2O5S3

Molecular Weight

466.6 g/mol

IUPAC Name

2-ethylsulfonyl-N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C20H22N2O5S3/c1-4-29(23,24)20-22-19(30(25,26)16-11-9-14(2)10-12-16)18(28-20)21-13-15-7-5-6-8-17(15)27-3/h5-12,21H,4,13H2,1-3H3

InChI Key

JWSWGUDRBDWQRZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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